molecular formula C16H25N7O7S B1663415 Aminoacyl-tRNA-Synthetase-IN-1

Aminoacyl-tRNA-Synthetase-IN-1

Katalognummer: B1663415
Molekulargewicht: 459.5 g/mol
InChI-Schlüssel: ADKZHDGLJXVNIT-VBJYJYTRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aminoacyl tRNA synthetase-IN-1 is a bacterial aminoacyl tRNA synthetase (aaRS) inhibitor.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Aminoacyl tRNA synthetases have been implicated in tumor immunity and cancer progression. Research indicates that certain aaRSs, such as AIMP1, play roles in immune regulation and can enhance antitumor responses. For instance, AIMP1 has been shown to activate natural killer (NK) cells and modulate the immune response against tumors .

Case Study:

  • AIMP1 in Tumor Immunity: Studies have demonstrated that AIMP1 can inhibit the expansion of myeloid-derived suppressor cells (MDSCs), which are known to suppress T cell activity in tumors. This inhibition enhances T cell proliferation and improves antitumor immunity .

Autoimmune Diseases

Aminoacyl tRNA synthetases are also involved in autoimmune conditions. Their interactions with immune cells can influence inflammatory responses. For example, AIMP1 has been linked to the regulation of TNF-α secretion in monocytes, suggesting its potential role in managing autoimmune diseases .

Case Study:

  • Role of AIMP1 in Autoimmunity: Research indicates that AIMP1 can modulate T cell receptor signaling, thereby influencing CD4 T cell activation and potentially providing a therapeutic avenue for autoimmune disorders .

Infectious Diseases

Targeting pathogen-specific aaRSs offers a novel approach to developing anti-infective agents. Inhibitors like Aminoacyl tRNA synthetase-IN-1 can selectively disrupt protein synthesis in bacteria without affecting human cells .

Case Study:

  • Inhibition of Pathogen aaRSs: Studies have shown that specific inhibitors can effectively target bacterial aaRSs, leading to reduced bacterial growth and viability. This approach is particularly promising for antibiotic-resistant infections .

Mechanistic Insights

The mechanism by which Aminoacyl tRNA synthetase-IN-1 exerts its effects involves several steps:

  • Binding to aaRSs: The compound binds to the active site of specific aaRS enzymes.
  • Disruption of tRNA Charging: By inhibiting the enzyme's function, it prevents the charging of tRNAs with amino acids, thereby halting protein synthesis.
  • Impact on Cellular Functions: This disruption leads to altered cellular functions in both pathogens and host immune cells, enhancing therapeutic outcomes.

Comparative Data Table

Application AreaMechanism of ActionKey Findings
CancerInhibition of tumor-associated aaRSsEnhances NK cell activity; reduces MDSC expansion
Autoimmune DiseasesModulation of immune responsesRegulates TNF-α secretion; influences T cell activation
Infectious DiseasesTargeting pathogenic aaRSsEffective against antibiotic-resistant strains

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

Aminoacyl tRNA synthetase-IN-1 interacts with aaRSs, which are key enzymes in protein biosynthesis . The aaRSs catalyze the esterification reaction that links a transfer RNA (tRNA) with its cognate amino acid, matching the anticodon triplet of the tRNA . This process is essential for efficient and accurate protein synthesis .

Cellular Effects

Aminoacyl tRNA synthetase-IN-1, through its interaction with aaRSs, influences various cellular processes. The aaRSs are involved in RNA splicing, transcriptional regulation, translation, and other aspects of cellular homeostasis . Therefore, Aminoacyl tRNA synthetase-IN-1, by interacting with aaRSs, can potentially influence these cellular processes.

Molecular Mechanism

The molecular mechanism of Aminoacyl tRNA synthetase-IN-1 involves its interaction with aaRSs. The aaRSs catalyze a two-step reaction: first, they use the energy stored in ATP to synthesize an activated aminoacyl adenylate intermediate. In the second step, either the 2′- or 3′-hydroxyl oxygen atom of the 3′-A76 tRNA nucleotide functions as a nucleophile in the synthesis of aminoacyl-tRNA . Aminoacyl tRNA synthetase-IN-1, by interacting with aaRSs, may influence this process.

Temporal Effects in Laboratory Settings

The function of aaRSs, with which Aminoacyl tRNA synthetase-IN-1 interacts, is critical for maintaining cellular viability . Therefore, any temporal changes in the effects of Aminoacyl tRNA synthetase-IN-1 could potentially impact cellular function over time.

Metabolic Pathways

Aminoacyl tRNA synthetase-IN-1 is involved in the metabolic pathway of protein synthesis through its interaction with aaRSs . The aaRSs are responsible for the aminoacylation of tRNAs, a critical step in protein synthesis .

Subcellular Localization

Aarss, with which Aminoacyl tRNA synthetase-IN-1 interacts, are present in all eukaryotes, archaea, and bacteria, suggesting a wide distribution across different cellular compartments .

Biologische Aktivität

Aminoacyl tRNA synthetase-IN-1 (AARS-IN-1) is a small molecule inhibitor targeting aminoacyl-tRNA synthetases (ARSs), which are crucial enzymes in protein synthesis. This article explores the biological activity of AARS-IN-1, detailing its mechanisms of action, effects on cellular processes, and implications in disease contexts.

Overview of Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases (ARSs) are a family of enzymes responsible for attaching amino acids to their corresponding tRNAs, forming aminoacyl-tRNAs that are essential for protein translation. There are 36 known ARSs in humans, each specific to an amino acid. The catalytic process involves two main steps:

  • Amino Acid Activation : The amino acid binds to ATP to form an aminoacyl-adenylate intermediate, releasing pyrophosphate.
  • tRNA Charging : The amino acid is transferred to the 3' end of the cognate tRNA, forming charged tRNA ready for incorporation into proteins .

AARS-IN-1 functions as a competitive inhibitor of specific ARSs, disrupting the aminoacylation process. By binding to the active site of the enzyme, it prevents the proper attachment of amino acids to tRNAs, thereby inhibiting protein synthesis. This inhibition can lead to various downstream effects on cellular metabolism and growth.

Table 1: Mechanistic Insights into AARS-IN-1

Step Description
Inhibition Type Competitive inhibition of ARS activity
Targeted Enzymes Specific ARSs (e.g., those involved in cancer cell proliferation)
Biological Outcomes Reduced protein synthesis, altered cell cycle progression, potential induction of apoptosis

Cellular Impacts

Research indicates that AARS-IN-1 has significant effects on various cellular processes:

  • Cell Proliferation : Inhibition of ARS activity by AARS-IN-1 leads to decreased proliferation rates in cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Apoptosis Induction : Treatment with AARS-IN-1 has been shown to enhance apoptosis in certain cancer cells by disrupting protein synthesis necessary for survival .

Case Studies

Several studies have investigated the biological effects of AARS-IN-1:

  • Breast Cancer Study : In a study involving breast cancer cell lines, treatment with AARS-IN-1 resulted in a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls .
  • Lung Cancer Research : Another study demonstrated that AARS-IN-1 effectively inhibited tumor growth in xenograft models by impairing protein synthesis critical for tumor progression .

Implications in Disease Contexts

The role of ARSs extends beyond protein synthesis; they are also implicated in immune responses and tumorigenesis:

  • Immune Regulation : Certain ARSs have been found to modulate immune responses by influencing T cell activation and cytokine production. AARS-IN-1's inhibition may thus affect immune cell functions .
  • Cancer Therapy : The ability of AARS-IN-1 to inhibit cancer cell growth positions it as a potential candidate for novel cancer therapies targeting ARS pathways .

Eigenschaften

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N7O7S/c1-3-7(2)9(17)15(26)22-31(27,28)29-4-8-11(24)12(25)16(30-8)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t7-,8+,9-,11+,12+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKZHDGLJXVNIT-VBJYJYTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aminoacyl tRNA synthetase-IN-1
Reactant of Route 2
Aminoacyl tRNA synthetase-IN-1
Reactant of Route 3
Aminoacyl tRNA synthetase-IN-1
Reactant of Route 4
Aminoacyl tRNA synthetase-IN-1
Reactant of Route 5
Aminoacyl tRNA synthetase-IN-1
Reactant of Route 6
Aminoacyl tRNA synthetase-IN-1
Customer
Q & A

Q1: What are the key functions of aminoacyl-tRNA synthetases (aaRSs) as highlighted in the research papers?

A1: Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes that catalyze the attachment of amino acids to their corresponding tRNA molecules. This process, known as aminoacylation, is essential for protein synthesis. [, , ] The research emphasizes the importance of aaRSs in maintaining the fidelity of translation by ensuring the correct pairing of amino acids with their respective tRNA molecules. []

Q2: The research mentions an "operational RNA code." What is its significance in relation to aaRSs?

A2: The "operational RNA code" refers to nucleotide determinants beyond the anticodon triplets in tRNA molecules that influence aminoacylation efficiency and specificity. [] This code highlights the intricate relationship between aaRSs and tRNA molecules, where specific nucleotides within the tRNA structure are recognized by aaRSs to ensure accurate amino acid attachment. []

Q3: Are there any links between aaRSs and diseases, according to the provided research?

A3: Yes, the research papers mention a connection between aaRSs and certain diseases. One paper discusses "Antisynthetase syndrome (ASS)," a rare inflammatory disease characterized by the presence of auto-antibodies that target aaRS enzymes. [] This autoimmune response can lead to various symptoms, including myositis, polyarthritis, and interstitial lung disease. []

Q4: The research mentions "aminoacyl-tRNA synthetase cofactors." What are their roles?

A4: Aminoacyl-tRNA synthetase cofactors are proteins that interact with aaRSs and play important roles in coordinating aminoacylation and translation. [] One study highlights the function of Asc1, a fission yeast aminoacyl-tRNA synthetase cofactor, in stabilizing the interaction between eukaryotic initiation factor 3a (eIF3a) and the small ribosomal protein Rps0A/uS2. [] This interaction is essential for efficient translation initiation and protein synthesis. []

Q5: Does the provided research offer any insights into the evolutionary aspects of aaRSs?

A5: Yes, one paper suggests that aaRSs played a role in the evolution of amino acid biosynthesis pathways. [] It proposes that for some amino acids, indirect biosynthesis pathways, where aminoacylation occurred on the tRNA molecule, preceded the evolution of direct, de novo biosynthesis pathways. [] This research highlights the ancient origins of aaRSs and their potential contribution to the development of complex metabolic pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.